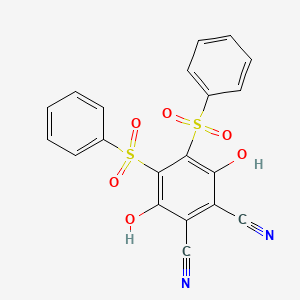
4,5-Di(benzenesulfonyl)-3,6-dihydroxybenzene-1,2-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Di(benzenesulfonyl)-3,6-dihydroxybenzene-1,2-dicarbonitrile is a complex organic compound characterized by its unique structure, which includes two benzenesulfonyl groups, two hydroxyl groups, and two nitrile groups attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Di(benzenesulfonyl)-3,6-dihydroxybenzene-1,2-dicarbonitrile typically involves multi-step organic reactions. One common method includes the sulfonation of a dihydroxybenzene derivative followed by the introduction of nitrile groups through a cyanation reaction. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis or flow chemistry can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization, chromatography, or distillation.
化学反应分析
Types of Reactions
4,5-Di(benzenesulfonyl)-3,6-dihydroxybenzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitrile groups can be reduced to amines.
Substitution: The benzenesulfonyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzenesulfonyl derivatives.
科学研究应用
4,5-Di(benzenesulfonyl)-3,6-dihydroxybenzene-1,2-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 4,5-Di(benzenesulfonyl)-3,6-dihydroxybenzene-1,2-dicarbonitrile involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The nitrile groups may also interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The benzenesulfonyl groups can enhance the compound’s solubility and stability, facilitating its interaction with biological targets.
相似化合物的比较
Similar Compounds
4,5-Dihydroxybenzene-1,2-dicarbonitrile: Lacks the benzenesulfonyl groups, making it less soluble and potentially less reactive.
3,6-Dihydroxybenzene-1,2-dicarbonitrile: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
4,5-Di(benzenesulfonyl)benzene-1,2-dicarbonitrile: Lacks the hydroxyl groups, affecting its hydrogen bonding capabilities and biological activity.
Uniqueness
4,5-Di(benzenesulfonyl)-3,6-dihydroxybenzene-1,2-dicarbonitrile is unique due to the presence of both benzenesulfonyl and hydroxyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
属性
CAS 编号 |
14156-47-9 |
|---|---|
分子式 |
C20H12N2O6S2 |
分子量 |
440.5 g/mol |
IUPAC 名称 |
4,5-bis(benzenesulfonyl)-3,6-dihydroxybenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C20H12N2O6S2/c21-11-15-16(12-22)18(24)20(30(27,28)14-9-5-2-6-10-14)19(17(15)23)29(25,26)13-7-3-1-4-8-13/h1-10,23-24H |
InChI 键 |
QHPABEJFNPAXLW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(C(=C(C(=C2S(=O)(=O)C3=CC=CC=C3)O)C#N)C#N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


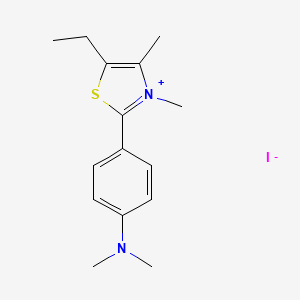
![3-[Hydroxy(phenyl)methyl]benzonitrile](/img/structure/B14714336.png)
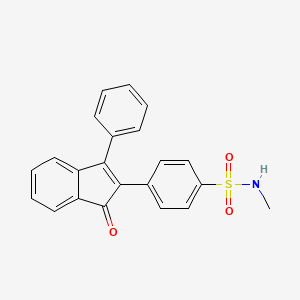

![[(Trichloromethyl)disulfanyl]ethane](/img/structure/B14714354.png)

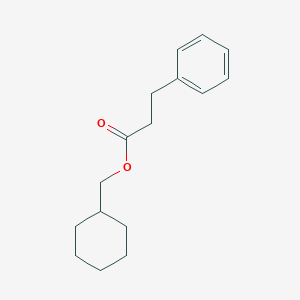
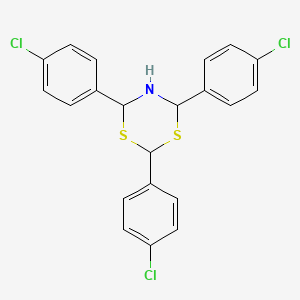
![Benzoic acid, 4-[[(4-methoxyphenyl)methylene]amino]-, butyl ester](/img/structure/B14714375.png)
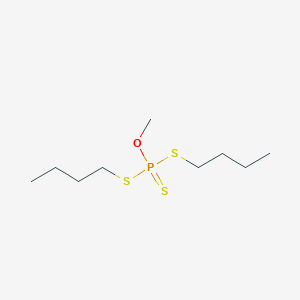
![[Ethoxy(methylamino)methylidene]propanedinitrile](/img/structure/B14714387.png)


![2-[2-(4-Nitrophenyl)hydrazinylidene]propanal](/img/structure/B14714403.png)
